1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the thiazole ring, and a methanamine group at the 5 position, forming a hydrochloride salt. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorothiazole, which can be obtained by chlorination of thiazole.
Formation of Methanamine Derivative: The 2,4-dichlorothiazole is then reacted with formaldehyde and ammonia to introduce the methanamine group at the 5 position of the thiazole ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Chemical Reactions Analysis
1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies to understand the biochemical pathways and mechanisms of action of thiazole derivatives.
Agriculture: Thiazole derivatives are used in the development of pesticides and herbicides due to their biological activity against pests and weeds.
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. The methanamine group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride can be compared with other thiazole derivatives such as:
2-aminothiazole: Known for its antimicrobial activity.
4-methylthiazole: Used in flavor and fragrance industries.
Thiamine (Vitamin B1): Essential nutrient involved in energy metabolism.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
2694744-99-3 |
---|---|
Molecular Formula |
C4H5Cl3N2S |
Molecular Weight |
219.5 g/mol |
IUPAC Name |
(2,4-dichloro-1,3-thiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H4Cl2N2S.ClH/c5-3-2(1-7)9-4(6)8-3;/h1,7H2;1H |
InChI Key |
FTJWKZAUZNBWCA-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(N=C(S1)Cl)Cl)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.